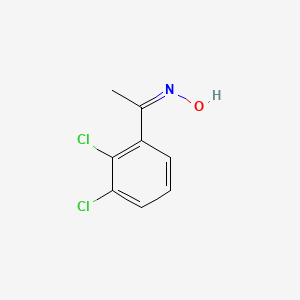

1-(2,3-Dichlorophenyl)ethan-1-one oxime

Description

Structure

3D Structure

Properties

CAS No. |

93942-61-1 |

|---|---|

Molecular Formula |

C8H7Cl2NO |

Molecular Weight |

204.05 g/mol |

IUPAC Name |

(NZ)-N-[1-(2,3-dichlorophenyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C8H7Cl2NO/c1-5(11-12)6-3-2-4-7(9)8(6)10/h2-4,12H,1H3/b11-5- |

InChI Key |

RZRLUSUIHLPOJK-WZUFQYTHSA-N |

Isomeric SMILES |

C/C(=N/O)/C1=C(C(=CC=C1)Cl)Cl |

Canonical SMILES |

CC(=NO)C1=C(C(=CC=C1)Cl)Cl |

Origin of Product |

United States |

Theoretical and Computational Investigations of 1 2,3 Dichlorophenyl Ethan 1 One Oxime Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the geometric and electronic structure of a molecule. These computational methods provide insights into molecular stability, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) Studies (e.g., B3LYP method with various basis sets)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. The B3LYP functional, a hybrid functional, combined with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), would be employed to optimize the molecular geometry of 1-(2,3-dichlorophenyl)ethan-1-one oxime. Such studies would yield the most stable conformation (lowest energy structure) and provide data on bond lengths, bond angles, and dihedral angles. The results are typically compared with experimental data, if available, to validate the computational method.

Electronic Structure and Chemical Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity and interaction with other chemical species.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap Determination

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potential. Red regions typically denote areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), indicating sites for nucleophilic attack. An MEP map for this compound would identify the reactive sites, such as the oxygen and nitrogen atoms of the oxime group and the regions influenced by the electron-withdrawing chlorine atoms on the phenyl ring.

Global Reactivity Descriptors

Global reactivity descriptors are fundamental in conceptual density functional theory (DFT) for predicting the reactivity and stability of a molecule. These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For a comprehensive understanding of the reactivity of this compound, the following global reactivity descriptors would be calculated:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the energies of the HOMO and LUMO orbitals (η ≈ (ELUMO - EHOMO)/2). A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule will undergo a change in its electron configuration.

Electrophilicity Index (ω): This descriptor quantifies the ability of a species to accept electrons. It is calculated using the chemical potential (μ) and hardness (ω = μ²/2η), where μ ≈ (EHOMO + ELUMO)/2.

A hypothetical data table for these descriptors would look as follows:

| Descriptor | Formula | Significance | Hypothetical Value |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to deformation of electron cloud | Data not available |

| Chemical Softness (S) | 1/η | Propensity to donate or accept electrons | Data not available |

| Electrophilicity Index (ω) | μ²/2η | Ability to act as an electrophile | Data not available |

Spectroscopic Property Simulations

Computational methods are invaluable for interpreting and predicting spectroscopic data.

Theoretical Vibrational Spectra Interpretation via Potential Energy Distributions (PEDs)

Theoretical vibrational spectra, typically calculated using DFT methods, provide insight into the vibrational modes of a molecule. A Potential Energy Distribution (PED) analysis is crucial for assigning calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes. This allows for a detailed comparison with experimental infrared (IR) and Raman spectra. The analysis helps in understanding the contributions of different internal coordinates to each normal mode of vibration.

UV-Visible Spectrum Simulation using Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating the electronic absorption spectra (UV-Visible spectra) of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions. The results can be compared with experimental spectra to understand the nature of the electronic transitions, for instance, whether they are π → π* or n → π* transitions, and to identify the molecular orbitals involved.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) and Continuous Set of Gauge Transformations (CSGT) methods, are widely used to predict the NMR chemical shifts (¹H and ¹³C) of molecules. These calculations provide theoretical chemical shift values that can be correlated with experimental data to aid in the structural elucidation of the molecule, including the assignment of signals to specific atoms.

A hypothetical data table for predicted vs. experimental chemical shifts would be structured as follows:

| Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO) |

| C1 | Data not available | Data not available |

| C2 | Data not available | Data not available |

| H1 | Data not available | Data not available |

| H2 | Data not available | Data not available |

Conformational Analysis and Tautomerism Studies

Computational Exploration of Oxime Geometrical Isomerism (E/Z)

Oximes can exist as geometrical isomers, designated as E (entgegen) and Z (zusammen), based on the orientation of the hydroxyl group relative to the other substituent on the C=N double bond. Computational chemistry can be used to explore the relative stabilities of these isomers. By calculating the optimized geometries and electronic energies of both the E and Z isomers, it is possible to predict which isomer is more stable and to estimate the energy barrier for their interconversion. These computational findings are often corroborated with experimental techniques like NMR spectroscopy, where distinct signals for the protons and carbons of each isomer can sometimes be observed. For some oximes, intermolecular hydrogen bonding can favor the E-isomer in the solid state.

Substituent Effects on Tautomeric Preferences in Related Heterocyclic Systems

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a critical factor in the behavior of heterocyclic systems. The stability and preference of a particular tautomer can be significantly influenced by the nature and position of substituents on the heterocyclic ring. Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these relationships.

In systems analogous to this compound, the tautomeric equilibrium is sensitive to the electronic properties of substituents. For instance, studies on C5-substituted 3-hydroxy-1,2,4-oxadiazole derivatives have shown that the relative stability of tautomers is directly related to the substituent's nature. orientjchem.org In the gas phase, the stability order of different tautomers changes depending on whether the substituent is electron-donating or electron-withdrawing. orientjchem.org For example, in one study, the energy difference between the OH and NH tautomers of 5-triflouromethyl-3-hydroxy-1,2,4-oxadiazole was calculated to be 3.43 kcal/mol in the gas phase. orientjchem.org

Similarly, computational analyses of substituted 2-hydroxybenzimidazoles have revealed that for most derivatives, the 3H and keto forms are energetically favored. nih.gov The influence of substituents on the tautomeric equilibrium in β-substituted naphthazarin derivatives has also been computationally explored. These studies indicated that the equilibrium shifts towards the tautomer where the ring bearing the substituent has a quinonic character, an effect that is more pronounced with electron-donating groups. researchgate.net

The solvent environment also plays a crucial role. In the case of 3-hydroxy-1,2,4-oxadiazole derivatives, increasing the polarity of the solvent was found to favor the NH isomers over the OH isomers. orientjchem.org This highlights the interplay between substituent effects and the surrounding medium in determining tautomeric preferences.

For this compound, the dichlorophenyl group acts as a significant electron-withdrawing substituent. Based on the principles observed in related systems, it is expected that this substitution pattern would influence the position of the oxime's tautomeric equilibrium, likely favoring one tautomer over the other due to the electronic pull of the chlorine atoms.

Table 1: Calculated Relative Energies of Tautomers in a Related Heterocyclic System (Substituted 3-Hydroxy-1,2,4-Oxadiazole) in the Gas Phase

| Substituent at C5 | Most Stable Tautomer | Relative Energy (kcal/mol) |

| -NO2 | OH | 1.83 |

| -CF3 | OH | 3.43 |

| -F | OH | 2.15 |

| -H | OH | 1.94 |

| -CH3 | OH | 1.84 |

| -OH | NH | 0.99 |

| -NH2 | NH | 0.81 |

Data sourced from a computational study on 3-hydroxy-1,2,4-oxadiazole derivatives. The relative energy indicates the difference in stability between the two primary tautomers. orientjchem.org

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical data storage and processing. nih.gov Organic molecules, particularly those with donor-acceptor frameworks, can exhibit significant NLO responses.

The NLO response of a molecule is quantified by its hyperpolarizability tensors. The first hyperpolarizability (β) and second hyperpolarizability (γ) are key parameters that describe the second and third-order NLO effects, respectively. Computational methods, particularly DFT, are widely used to predict these properties.

Theoretical studies on various organic compounds, including those with structural similarities to this compound, have demonstrated the utility of these calculations. For example, in a study of a chalcone (B49325) derivative, (2E)-1-(2,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, DFT calculations were employed to analyze its NLO properties. researchgate.net Similarly, comprehensive computational investigations on pyrimidine (B1678525) derivatives have been conducted to evaluate their polarizability and hyperpolarizability, revealing their potential as NLO materials. rsc.orgrsc.org

The magnitude of hyperpolarizability is often enhanced in molecules with strong intramolecular charge transfer characteristics. Calculations on donor-acceptor substituted systems frequently show large β values. For instance, a novel nitrogen-rich energetic salt was computed to have a first-order hyperpolarizability (βtot) of 377.570 × 10⁻³¹ esu, indicating a significant NLO response. researchgate.net In another study on non-fullerene acceptors, the designed compounds exhibited promising NLO properties, with the best-performing molecule showing a first hyperpolarizability (βtotal) of 13.44 × 10⁻²⁷ esu and a second-order hyperpolarizability (⟨γ⟩) of 3.66 × 10⁻³¹ esu. nih.gov

For this compound, the dichlorophenyl ring acts as an electron-accepting group, while the oxime moiety can have donor characteristics. This donor-acceptor-like structure suggests that the molecule could possess notable NLO properties, which could be quantified through similar computational approaches.

Table 2: Calculated NLO Properties of a Related Chalcone Derivative

| Property | Calculated Value |

| Dipole Moment (Ground State) | 3.06 D |

| Dipole Moment (Excited State) | 3.90 D |

| HOMO-LUMO Gap (Theoretical) | 6.09 eV |

Data from a theoretical study on (2E)-1-(2,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one. researchgate.net

The NLO properties of many organic molecules are intrinsically linked to intramolecular charge transfer (ICT) processes. digitellinc.com ICT refers to the photoinduced transfer of an electron from a donor part of a molecule to an acceptor part. Computational analyses, such as Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analyses, are crucial for understanding these mechanisms.

Studies on pyridinium-4-oxime derivatives have shown that these compounds can act as electron acceptors in the formation of charge-transfer complexes. rsc.org The energy of the charge-transfer band in these systems is closely related to the acceptor's electron affinity and LUMO energy. rsc.org In other systems, like phenothiazine (B1677639) derivatives, synthetically tuning the molecular structure has been shown to control the efficiency of ICT, thereby influencing the material's photophysical properties. nih.gov

Computational modeling of donor-acceptor systems often reveals that the HOMO (Highest Occupied Molecular Orbital) is localized on the electron-donating moiety, while the LUMO (Lowest Unoccupied Molecular Orbital) is localized on the electron-accepting part. The energy gap between the HOMO and LUMO is a key indicator of the potential for ICT. A smaller energy gap generally facilitates this charge transfer. In the context of this compound, the dichlorophenyl group would serve as the acceptor, and the oxime group could act as the donor, setting up a framework for potential ICT upon photoexcitation.

Computational Mechanistic Studies of Organic Reactions

Computational chemistry provides powerful tools to investigate the detailed pathways of chemical reactions, including identifying transition states and intermediates, and calculating activation energies.

The carbon atom of the oxime group (C=N) in this compound is an sp²-hybridized center. Nucleophilic substitution at such centers is generally more challenging than at sp³-hybridized carbons and follows different mechanistic pathways than the classic Sₙ1 or Sₙ2 reactions. stackexchange.com

For aromatic and heteroaromatic systems, a common mechanism is the nucleophilic aromatic substitution (SₙAr). This pathway is favored in electron-deficient rings, where an electron-withdrawing group stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. stackexchange.com In the case of 4-chloropyridine, the electron-withdrawing effect of the nitrogen atom facilitates nucleophilic attack at the 4-position. stackexchange.com

Mechanistic Studies of Chemical Transformations Involving 1 2,3 Dichlorophenyl Ethan 1 One Oxime and Analogs

Elucidation of Reaction Pathways and Transition States

The reaction pathways of oximes are diverse, ranging from rearrangements and cyclizations to additions and fragmentations. The specific path taken is often dictated by the substrate's stereochemistry and the reaction conditions. For instance, in reactions involving ω-alkenyloximes, the stereochemistry of the oxime dictates whether the reaction proceeds via a concerted 1,3-azaprotio cyclotransfer to form a cyclic dipole or through a 1,2-prototropy-cycloaddition sequence to yield fused isoxazolidines. rsc.org The (E)-oximes tend to react through the concerted cyclotransfer, while the (Z)-isomers favor the prototropy-cycloaddition pathway. rsc.org

Computational studies, such as those using Density Functional Theory (DFT), are instrumental in elucidating these pathways and the associated transition states. For example, the Nudged Elastic Band with Climbing Image (NEB-CI) methodology can be employed to locate the transition states for E/Z-isomerization reactions of oximes. nih.gov The investigation of enzymes like the ethylene-forming enzyme (EFE), a non-heme iron(II)- and 2-oxoglutarate-dependent oxygenase, reveals competing reaction pathways. One pathway involves the formation of a ferryl intermediate leading to substrate oxidation, while another major pathway leads to the conversion of the 2-oxoglutarate cosubstrate into ethylene (B1197577) and CO2. chemrxiv.org Understanding the subtle energy differences between intermediates and transition states is key to predicting the major reaction products.

Stereochemical and Regiochemical Control in Oxime-Related Reactions

The control of stereochemistry and regiochemistry is a central theme in the study of oxime reactivity. The inherent geometry of the C=N double bond in oximes, which can exist as E or Z isomers, often has a profound influence on the outcome of a reaction.

The alkylation of ambident oxime anions can occur on either the oxygen or the nitrogen atom, leading to the formation of O-alkyl oximes (oxime ethers) and nitrones, respectively. The ratio of these products is sensitive to several factors. acs.orgacs.org

Electronic Effects of Substituents: In the methylation and benzylation of E,E'-disubstituted benzophenone (B1666685) oxime sodium salts, electron-withdrawing groups on the aromatic ring significantly promote alkylation at the oxygen atom. acs.org Similarly, when alkylating benzophenone oxime sodium salt with para-substituted benzyl (B1604629) halides, electron-withdrawing substituents on the benzyl group also weakly favor O-alkylation. acs.org

Nature of the Cation: Studies on the alkylation of benzophenone oxime with different alkali metal salts (Li, Na, K) and tetramethylammonium (B1211777) salt have shown no systematic difference in the product ratio of O-alkylation to N-alkylation. acs.org

Solvent Effects: The solvent plays a critical role in directing the site of alkylation. In heterogeneous reactions in acetone (B3395972), O-alkylation is overwhelmingly favored. acs.org Conversely, in toluene, O-alkylation is slightly suppressed. acs.org A mixture of acetone and ethanol (B145695) leads to a mild increase in N-alkylation compared to ethanol alone. acs.org

| Factor | Influence on Alkylation Site |

| Electron-withdrawing groups on oxime | Promotes O-alkylation |

| Electron-withdrawing groups on alkylating agent | Weakly promotes O-alkylation |

| Cation (Li+, Na+, K+, (CH3)4N+) | No systematic difference observed |

| Solvent (Acetone, heterogeneous) | Overwhelmingly favors O-alkylation |

| Solvent (Toluene) | Slightly suppresses O-alkylation |

| Solvent (Acetone-Ethanol) | Mildly increases N-alkylation |

This table summarizes the influence of various factors on the regioselectivity of oxime salt alkylation based on studies of benzophenone oxime analogs. acs.org

The stereochemistry of the oxime is a critical factor in other transformations as well. For example, the thermal reactions of ω-alkenyloximes are highly dependent on the initial E/Z configuration. The (E)-isomers of certain δ-alkenyl oximes undergo a 7-exo-trig cyclization to form cyclic nitrones. maynoothuniversity.ie In contrast, the corresponding (Z)-isomers, unable to achieve the necessary transition state for cyclization, react via an intramolecular cycloaddition (IOOC) to produce single stereoisomeric fused isoxazolidines. maynoothuniversity.ie In some cases, facile E/Z isomerization can occur under the reaction conditions, leading to a mixture of products. maynoothuniversity.ie

Investigation of C-N and C-H Bond Activation Processes in Related Imine Systems

While direct studies on C-N and C-H bond activation of 1-(2,3-dichlorophenyl)ethan-1-one oxime are not prevalent, research on related imine systems provides valuable insights. The imine functional group can act as a directing group to facilitate the activation of otherwise unreactive C-H and even C-F bonds.

For instance, electron-rich iron complexes, such as Fe(PMe3)4, can activate the C-F bond of ortho-fluorinated benzalimines. rsc.org The imine group serves as an anchoring point, leading to the formation of bis-chelated iron(II) complexes. In some cases, this can be followed by both C-F and C-H bond activation to form [CNC]-pincer iron(II) complexes. rsc.org Similarly, low-valent cobalt compounds can effect C-F bond activation in aldimines, assisted by the imine nitrogen atom. rsc.org

Rhodium(II) catalysts have been employed in the C-N bond formation between enynones and N-H imines. nih.gov This reaction proceeds through a proposed mechanism where the rhodium catalyst activates the enynone and enhances the nucleophilicity of the N-H imine, leading to the efficient synthesis of diarylmethylamine derivatives. nih.gov The formation of a primary amine from an aldehyde or ketone and ammonia (B1221849) or a primary amine proceeds through an imine intermediate. youtube.com

Role of Catalysts in Oxime Derivatization and Transformation

Catalysis plays a pivotal role in expanding the synthetic utility of oximes, enabling a wide range of derivatizations and transformations under milder conditions and with greater selectivity.

Palladium and Iridium Catalysis: Transition metals are effective catalysts for O-alkylation. Palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonates typically yields linear hydroxylamines, whereas iridium-catalyzed reactions favor the formation of branched hydroxylamines. organic-chemistry.org Palladium catalysts are also used for the O-arylation of hydroxylamine (B1172632) equivalents with aryl halides. organic-chemistry.org

Rhodium Catalysis: Rhodium catalysts are instrumental in various transformations of unsaturated oximes. For example, Rh(III) catalysts can be used in the synthesis of pyridines from unsaturated oximes and alkenes, with the regiochemical outcome being a subject of detailed mechanistic investigation. amanote.com

Iron Catalysis: Iron catalysts have been developed for the oximation of aryl alkenes. researchgate.net An iron(II) bis(tetrafluoroborate) hexahydrate/dipicolinic acid system, for instance, can catalyze the nitrosation of styrenes to the corresponding oximes in good yields. researchgate.net

Organocatalysis: Metal-free catalytic systems have also emerged for oxime transformations. Proline-catalyzed α-aminoxylation of aldehydes is significantly accelerated by the presence of a bifunctional urea (B33335) cocatalyst. organic-chemistry.org Triphenylphosphine has been shown to catalyze the Michael addition of oximes to activated olefins. organic-chemistry.org

Other Catalytic Systems: Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can initiate the O-alkylation of oximes with N-vinyl lactams. researchgate.net The use of derivatization procedures, such as the formation of oxime derivatives, can enhance the sensitivity and selectivity in analytical methods like HPLC-MS/MS for the detection of various compounds. nih.gov

The catalytic reduction of oximes to hydroxylamines is a challenging but important transformation. Platinum-based heterogeneous catalysts, often in the presence of a strong Brønsted acid, were among the first systems developed for this purpose. nih.gov More recently, homogeneous transition-metal catalysts and even metal-free organocatalysts, such as B(C6F5)3, have been shown to be effective. nih.gov

Research Applications in Chemical Synthesis and Biological Systems Non Clinical Focus

As Synthetic Intermediates and Building Blocks in Organic Chemistry

The unique arrangement of functional groups in 1-(2,3-Dichlorophenyl)ethan-1-one oxime makes it a potent intermediate for constructing more complex molecular architectures. The oxime moiety (C=N-OH) is particularly reactive and allows for a variety of chemical transformations, enabling the synthesis of diverse and valuable compounds.

Precursors for Advanced Pharmaceutical Scaffolds (e.g., Azole Antifungals like Oxiconazole)

Dichlorophenyl ethanone (B97240) oxime structures are foundational scaffolds for creating advanced pharmaceutical agents, most notably within the class of azole antifungals. While the well-known antifungal drug Oxiconazole is specifically a derivative of a 2,4-dichlorophenyl isomer, the underlying synthetic principles apply to the 2,3-dichloro analogue. sigmaaldrich.com Oxiconazole is an imidazole (B134444) derivative that functions by inhibiting the biosynthesis of ergosterol (B1671047), a crucial component of fungal cell membranes. pediatriconcall.compatsnap.comnih.gov The synthesis of such azole drugs often involves the modification of the oxime's parent ketone, demonstrating the role of these structures as key intermediates. google.com The this compound molecule provides a similar robust starting point for the development of novel antifungal candidates that leverage the established efficacy of the azole pharmacophore.

Construction of Diverse Heterocyclic Compounds

The oxime functional group is a versatile precursor for the synthesis of a wide array of nitrogen- and oxygen-containing heterocyclic compounds. These ring systems are central to many areas of medicinal chemistry and materials science. This compound can be utilized in cyclization reactions to form stable and synthetically useful heterocyclic cores.

Pyrazoles: Derivatives of ethanone oximes can be used to construct pyrazole (B372694) and dihydropyrazole rings. For instance, novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives have been synthesized and studied for their biological activity. nih.gov

Triazoles: The "click" chemistry approach, specifically the Huisgen cycloaddition, can be employed to create 1,2,3-triazole rings from ketoxime derivatives. researchgate.net This method has been used to generate analogs of oxiconazole, highlighting a pathway where an azido (B1232118) ketoxime intermediate, derived from a structure like this compound, reacts with alkynes to form the triazole ring. researchgate.netnih.gov

Isoxazoles and Other Heterocycles: The fundamental reactivity of the oxime group also allows for its participation in reactions leading to other heterocyclic systems like isoxazoles and oxadiazoles, further broadening the synthetic utility of this compound. organic-chemistry.orgmdpi.com

Table 1: Heterocyclic Systems Derived from Ethanone Oxime Precursors

| Heterocyclic Compound | General Synthetic Approach |

|---|---|

| Pyrazoles/Dihydropyrazoles | Cyclization reactions involving ethanone oxime ester derivatives. nih.gov |

| 1,2,3-Triazoles | Copper-catalyzed Huisgen cycloaddition ("click" chemistry) of azido ketoxime intermediates with alkynes. researchgate.net |

| Thiazoles | Reactions of pyrazolin-N-thioamides, which can be derived from ethanone-based chalcones, with various ketones. nih.gov |

| Oxazoles | Cyclization of acetylenic amides or reactions using tosylmethyl isocyanide (TosMIC). organic-chemistry.org |

Exploration of Biological Activities (Mechanistic Insights and Potency without Clinical Outcomes)

Beyond its role in synthesis, this compound and its derivatives are subjects of research into their intrinsic biological effects. These non-clinical studies aim to understand their mechanisms of action and potential as leads for new therapeutic agents.

Antimicrobial Activity Investigations (Broad-Spectrum Against Bacteria and Fungi)

Derivatives of dichlorophenyl ethanone oximes have shown promise as antimicrobial agents. The core structure can be modified to generate compounds with activity against a range of bacterial and fungal pathogens. mdpi.combiointerfaceresearch.com For example, studies on pyrazole derivatives synthesized from ethanone oxime esters revealed significant antibacterial properties. nih.gov Another compound featuring a dichlorophenethyl group demonstrated broad-spectrum activity against several clinically relevant bacteria, including antibiotic-resistant strains. nih.gov

Table 2: Antibacterial Activity of Pyrazolyl Ethanone Oxime Ester Derivatives

| Compound | Test Organism | Mechanism Target | IC₅₀ (μg/mL) |

|---|---|---|---|

| Compound 14 | Staphylococcus aureus | DNA Gyrase | 0.25 |

| Escherichia coli | DNA Gyrase | 0.125 | |

| Compound 26c | Staphylococcus aureus | DNA Gyrase | 0.125 |

| Escherichia coli | DNA Gyrase | 0.25 |

Data sourced from Bioorganic & Medicinal Chemistry. nih.gov

The primary antifungal mechanism for azole derivatives of dichlorophenyl ethanone oximes, such as oxiconazole, is the inhibition of lanosterol (B1674476) 14-alpha-demethylase (also known as CYP51). nih.govnih.govdrugbank.com This enzyme is critical for the conversion of lanosterol to ergosterol in fungi. patsnap.complos.orgpatsnap.com The disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death. patsnap.comnih.gov

In the bacterial domain, a different mechanism has been identified for certain derivatives. Research has shown that some novel 1-(dihydropyrazol-1-yl)ethanone oxime esters act as potent inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov This inhibition effectively halts bacterial proliferation, providing a distinct mode of action for antibacterial applications.

Interaction with Nucleic Acids (e.g., DNA Photo-cleavage Activity)

An emerging area of research for oxime-containing compounds is their ability to interact with and damage nucleic acids upon light exposure. This property is of interest for developing photochemotherapeutic agents. researchgate.net Studies have demonstrated that various oxime esters can induce DNA cleavage when irradiated with UV light. researchgate.netbeilstein-journals.orgnih.gov

The mechanism often involves the light-induced homolytic cleavage of the weak N-O bond in the oxime ester, which generates reactive iminyl radicals. nih.gov These radicals can then interact with and damage DNA strands. nih.govmdpi.com The presence of halogenated phenyl groups, such as the dichlorophenyl moiety in this compound, has been noted to be beneficial for this photoactivity. mdpi.com Research on related O-carbamoyl oximes showed that chlorinated derivatives were particularly effective at causing both single- and double-strand DNA breaks, acting as "synthetic nucleases" under irradiation. beilstein-journals.org

Agrochemical Applications (e.g., Insecticidal Properties)

The oxime functional group is a significant feature in the molecular architecture of various commercial agrochemicals, particularly insecticides and acaricides. nih.gov While direct studies detailing the insecticidal properties of this compound are not prominent in publicly accessible literature, the known bioactivity of related compounds provides a strong rationale for its investigation in this area. The unique structural and electronic properties of the oxime moiety contribute to the biological activity of these molecules. acs.org

Oxime-containing compounds have been successfully developed into a variety of insecticides. acs.org For instance, pyrazole oximes are a well-established class of heterocyclic compounds that have attracted considerable attention for their potent insecticidal and acaricidal activities. nih.govnih.gov A notable example is Fenpyroximate, a commercial acaricide whose structure is built around a pyrazole oxime core. nih.gov Research into analogues of such compounds has shown that modifications, even to parts of the molecule distant from the oxime group, can yield derivatives with significant insecticidal activity against various pests, including the Oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella). nih.govnih.gov

Specifically, novel dichloro-allyloxy-phenol-containing pyrazole oximes have demonstrated excellent insecticidal activity against the Oriental armyworm, with some derivatives achieving 100% inhibition rates at a concentration of 500 μg/mL. nih.gov This highlights that a dichlorinated phenyl ring, a feature of this compound, can be a component of highly active insecticidal compounds. The mode of action for some pyrazole-based insecticides is believed to involve the inhibition of the mitochondrial respiratory electron transport chain at complex I. researchgate.net The investigation into phenyl oxime derivatives continues to be an active area of research for discovering new agrochemicals. acs.org

Table 1: Examples of Oxime Derivatives with Agrochemical Activity

| Compound Class | Type of Activity | Target Pest Example(s) | Reference |

|---|---|---|---|

| Pyrazole Oxime Derivatives | Acaricidal, Insecticidal | Tetranychus cinnabarinus, Oriental Armyworm (Mythimna separata) | nih.govnih.gov |

| Phenylpyrazole Oxime Derivatives | Insecticidal | Not Specified | acs.org |

| Oxime Ethers | Insecticidal | Not Specified | researchgate.net |

| Oxime Esters | Insecticidal | Not Specified | researchgate.net |

Investigations into Potential for Cellular Process Modulation (e.g., Induction of Apoptosis in Cancer Cells)

The oxime functional group is increasingly recognized for its potential in modulating cellular processes, particularly in the context of cancer research. Numerous studies have reported that the introduction of an oxime group into various molecular scaffolds can lead to compounds with significant anticancer activity, often by triggering programmed cell death, or apoptosis. nih.govnih.gov While specific research on this compound in this context is limited, the broader class of oxime derivatives has shown promise.

Apoptosis is a critical mechanism for eliminating unwanted or damaged cells, and its suppression is a hallmark of cancer. bue.edu.eg Compounds that can induce apoptosis in cancer cells are therefore of significant therapeutic interest. Various oxime derivatives have been shown to initiate apoptosis through several mechanisms. For instance, the novel oxime-containing derivative TFOBO (2-((2,4,5-trifluorobenzyl)oxy)benzaldehyde oxime) was found to suppress the growth of myeloid leukemia cells by inducing apoptosis. nih.gov This process was linked to the generation of reactive oxygen species (ROS) and the regulation of NADPH oxidase activity. nih.gov Excess ROS can cause severe cellular damage and trigger apoptotic signaling pathways. nih.govresearchgate.net

Other studies on different types of oximes have reinforced these findings. Estrone oxime derivatives, for example, can induce apoptosis, characterized by condensed and fragmented nuclei, and cause cell cycle arrest in specific cancer cell lines. mdpi.com The mechanism of apoptosis induction often involves the activation of caspases, a family of protease enzymes that execute the cell death program. bue.edu.eg In some cancer cells, oxime derivatives have been shown to increase the activity of initiator caspase-9 and executioner caspases-3/7, as well as alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to a decrease in mitochondrial membrane potential and subsequent cell death. nih.gov These findings suggest that compounds like this compound could potentially be investigated for their ability to modulate such cellular pathways in cancer cells.

Table 2: Cellular Modulation by Various Oxime Derivatives

| Compound Type | Observed Effect | Affected Cell Line(s) | Reference |

|---|---|---|---|

| TFOBO (trifluorobenzyl)oxy)benzaldehyde oxime) | Induction of apoptosis via ROS generation | THP-1 (Myeloid Leukemia) | nih.gov |

| Estrone Oxime Derivatives | Induction of apoptosis, cell cycle arrest | LNCaP (Prostate Cancer) | mdpi.com |

| Indirubin Oxime Derivatives | Induction of apoptosis, CDK2 inhibition | Lung Cancer Cells | nih.gov |

| Chalcone (B49325) Derivatives (related structures) | Induction of apoptosis, Caspase-3/7 activation | A-172 (Glioblastoma), A375 (Melanoma) | researchgate.net |

Enzyme Inhibition Studies (e.g., Lanosterol 14α-demethylase inhibition by azole derivatives, kinase inhibition by related oximes)

The structural motif of this compound makes it a candidate for investigation as an inhibitor of various enzyme systems, particularly those targeted by other oxime-containing molecules.

Lanosterol 14α-demethylase Inhibition: Lanosterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme involved in the biosynthesis of sterols in eukaryotes. wikipedia.org It catalyzes the removal of a methyl group from lanosterol, a key step in the pathway to producing essential membrane components like ergosterol in fungi and cholesterol in animals. wikipedia.orgnih.gov Because of its vital role, CYP51 is a primary target for antifungal drugs. nih.gov The most well-known inhibitors of this enzyme are the azole antifungals, which bind to the heme iron in the enzyme's active site. nih.gov

However, research has also explored non-azole inhibitors, including substrate analogs. Studies have shown that derivatives of lanosterol, the natural substrate for CYP51, can act as effective inhibitors. nih.gov Notably, 15-oxime derivatives of lanosterol have been described as effective in attempts to block cholesterol biosynthesis, demonstrating that the oxime moiety can be incorporated into a structure that inhibits CYP51. nih.gov The development of novel, non-azole inhibitors for CYP51 is an area of interest for overcoming drug resistance, with dual inhibitors targeting both CYP51 and other enzymes like histone deacetylase (HDAC) showing promise. nih.gov This provides a basis for exploring whether simpler, non-steroidal oximes like this compound could exhibit inhibitory activity against this important enzyme.

Kinase Inhibition: Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of proteins. nih.gov Their dysregulation is implicated in many diseases, especially cancer, making them major targets for drug discovery. nih.gov The oxime functional group has been identified as a key feature in a multitude of kinase inhibitors. nih.gov Over the last two decades, a large number of oximes have been reported to inhibit over 40 different kinases, and the inclusion of an oxime group can significantly enhance the inhibitory activity of a parent compound. nih.gov

Oxime derivatives have been successfully designed as inhibitors for a wide range of kinases, including:

Cyclin-dependent kinases (CDKs): Certain oxime derivatives are known to inhibit CDK2, leading to the induction of apoptosis in cancer cells. nih.gov

Glycogen synthase kinase 3β (GSK-3β): This serine/threonine kinase is another target inhibited by oxime-containing molecules. nih.gov

FMS-like tyrosine kinase-3 (FLT3): The inhibition of FLT3 by oxime derivatives has shown potential in the treatment of acute myeloid leukemia (AML). nih.gov

Aurora Kinases: These are also among the serine/threonine kinases that can be targeted by oxime inhibitors. nih.gov

The ability of the oxime group to act as both a hydrogen bond donor and acceptor allows for unique interactions within the ATP-binding pocket of kinases, which may differ from their corresponding carbonyl compounds. nih.gov This versatility makes the oxime a valuable functional group in the design of new kinase inhibitors.

Table 3: Kinases Known to be Inhibited by Various Oxime-Containing Compounds

| Kinase Family | Specific Kinase Example(s) | Therapeutic Area | Reference |

|---|---|---|---|

| Cyclin-Dependent Kinases (CDK) | CDK2 | Cancer | nih.gov |

| Serine/Threonine Kinases | GSK-3β, Aurora A, PhK, DRAK2 | Cancer, Inflammation | nih.gov |

| Tyrosine Kinases | FLT3, JAK | Cancer (Leukemia) | nih.gov |

| Phosphatidylinositol 3-kinase (PI3K) | PI3K | Cancer | nih.gov |

Future Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of 1-(2,3-dichlorophenyl)ethan-1-one oxime and its analogs is ripe for innovation, moving beyond traditional condensation reactions. Future research should prioritize the development of synthetic methodologies that are not only high-yielding but also adhere to the principles of green chemistry.

One promising avenue is the exploration of catalyst-free and solvent-free reaction conditions . Recent studies on the synthesis of aryl oximes have demonstrated the feasibility of using mineral water as a solvent, which can accelerate reaction times and provide high yields without the need for a catalyst. ias.ac.in This approach, if applied to 1-(2,3-dichlorophenyl)ethan-1-one, could offer a more sustainable and economical production method.

Furthermore, photocatalysis and transition-metal catalysis present opportunities for novel synthetic strategies. nsf.gov These methods can enable the formation of the oxime under mild conditions and may offer unique selectivity. For instance, metal-mediated nitrosation of corresponding precursors could provide an alternative route to the desired oxime. acs.org

Future synthetic research should aim to build a comparative framework of these emerging methods against classical approaches, as detailed in the table below.

| Synthetic Method | Potential Advantages for this compound Synthesis | Key Research Focus |

| Green Chemistry Approaches | Reduced environmental impact, lower cost, simplified purification. ias.ac.inijprajournal.com | Optimization of reaction conditions in aqueous media; exploration of solid-state synthesis. |

| Photocatalysis | Mild reaction conditions, high selectivity, potential for novel transformations. nsf.gov | Identification of suitable photocatalysts and reaction conditions for dichlorophenyl substrates. |

| Transition-Metal Catalysis | High efficiency, catalytic turnover, broad substrate scope. acs.org | Screening of various metal catalysts (e.g., Pd, Cu) for optimal performance and selectivity. |

Computational Design of Advanced Oxime-Based Chemical Entities

Computational chemistry is a powerful tool for accelerating the discovery and optimization of new molecules. For this compound, computational studies can provide deep insights into its properties and guide the design of novel derivatives with tailored functionalities.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netbiointerfaceresearch.comrsc.org Such studies can elucidate the mechanism of its formation and potential reactions, such as the Beckmann rearrangement. unive.it Understanding the energetics of different reaction pathways can aid in the rational design of selective transformations.

Quantitative Structure-Activity Relationship (QSAR) studies offer a pathway to correlate the structural features of this compound derivatives with their potential biological or material properties. dntb.gov.uanih.govnih.gov By developing robust QSAR models, researchers can predict the activity of virtual compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

| Computational Method | Application to this compound | Future Research Goal |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties, assessment of molecular stability. researchgate.netbiointerfaceresearch.comunive.it | To build a comprehensive theoretical model of the compound's reactivity and guide the design of new reactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity or material properties. dntb.gov.uanih.gov | To develop predictive models for the design of oxime derivatives with specific functionalities. |

| Molecular Docking | Investigation of potential interactions with biological targets (e.g., enzymes). mdpi.com | To identify potential biological applications and guide the design of targeted inhibitors. |

Exploration of Undiscovered Reactivity Patterns and Mechanistic Pathways

The oxime functional group is a versatile platform for a variety of chemical transformations. A key area for future research is the exploration of novel reactivity patterns of this compound, particularly those involving the generation of reactive intermediates.

The homolytic cleavage of the N-O bond to form iminyl radicals is a well-established reactivity mode for oximes. nsf.govnih.govmdpi.com These radicals can participate in a range of intramolecular and intermolecular reactions, including cyclizations and coupling reactions, to generate diverse molecular architectures. Investigating the generation and subsequent reactions of the iminyl radical derived from this compound could lead to the discovery of new synthetic methodologies.

Furthermore, metal-mediated transformations of the oxime group, beyond its synthesis, are a promising field. acs.org The coordination of the oxime to a metal center can significantly alter its reactivity, enabling transformations that are not accessible under metal-free conditions. For instance, metal-catalyzed cross-coupling reactions involving the oxime moiety could be a fruitful area of investigation.

Interdisciplinary Studies on the Role of Oxime Derivatives in Chemical Biology (excluding clinical applications)

The structural motifs present in this compound suggest potential applications in chemical biology as molecular probes or modulators of biological processes.

The introduction of an oxime group into a molecule has been shown to enhance its biological activity in some cases. mdpi.comnih.gov Future research could focus on synthesizing derivatives of this compound and screening them for inhibitory activity against various enzymes. The dichlorophenyl group can participate in halogen bonding and other non-covalent interactions, which could be exploited in the design of specific enzyme inhibitors.

Moreover, the oxime functionality can serve as a nitric oxide (NO) donor under certain conditions. nih.govnih.gov Investigating the potential of this compound and its derivatives to release NO could open up avenues for their use as tools to study NO-mediated signaling pathways in non-clinical settings.

Application in New Material Design

The unique properties of the oxime linkage make it an attractive component for the design of advanced materials. The reversible nature of oxime formation and cleavage can be harnessed to create dynamic and responsive materials.

A significant future direction is the incorporation of this compound or its derivatives into polymer architectures . rsc.orgrsc.orgx-mol.com The reversible nature of the oxime bond can be utilized to develop self-healing polymers, where broken cross-links can be reformed under specific stimuli. Furthermore, the dichlorophenyl group can impart specific properties, such as flame retardancy or altered solubility, to the resulting polymer.

The synthesis of functional polymers from oxime-containing monomers is another area of interest. google.com Polymerizing derivatives of this compound could lead to materials with novel optical, electronic, or mechanical properties, driven by the presence of the halogenated aromatic ring and the oxime functionality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.